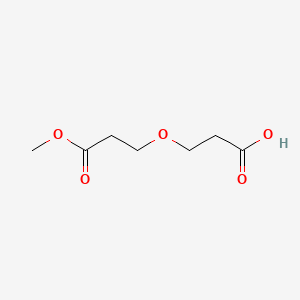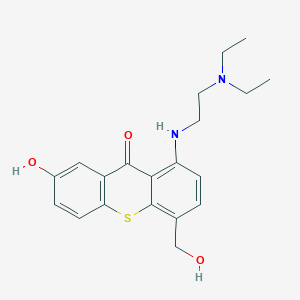
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one is a thioxanthenone derivative known for its diverse applications in scientific research and medicine. This compound has been studied for its potential therapeutic properties, particularly in the treatment of parasitic infections.
Vorbereitungsmethoden
The synthesis of 1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one involves several steps. One common synthetic route includes the reaction of thioxanthen-9-one with diethylaminoethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one has been extensively studied for its applications in various fields:
Wirkmechanismus
The mechanism of action of 1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one involves its interaction with molecular targets in the parasite’s cells. It is believed to inhibit the function of certain enzymes and disrupt the parasite’s DNA, leading to its death. The compound’s effects on molecular pathways include inhibition of nucleic acid synthesis and interference with cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one can be compared with other thioxanthenone derivatives, such as lucanthone and hycanthone. These compounds share similar structures and mechanisms of action but differ in their toxicity profiles and therapeutic efficacy. For example:
Lucanthone: Another thioxanthenone derivative used as an antischistosomal agent, but with a different toxicity profile.
Hycanthone: A metabolite of lucanthone, also used for treating schistosomiasis but replaced by safer drugs due to its potential carcinogenicity
Eigenschaften
CAS-Nummer |
86455-90-5 |
|---|---|
Molekularformel |
C20H24N2O3S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O3S/c1-3-22(4-2)10-9-21-16-7-5-13(12-23)20-18(16)19(25)15-11-14(24)6-8-17(15)26-20/h5-8,11,21,23-24H,3-4,9-10,12H2,1-2H3 |
InChI-Schlüssel |
UOFBHISZBBMGRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



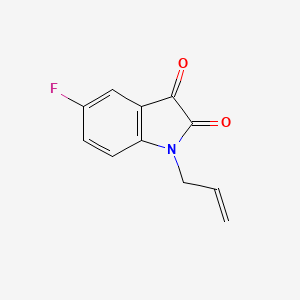
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)

![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)

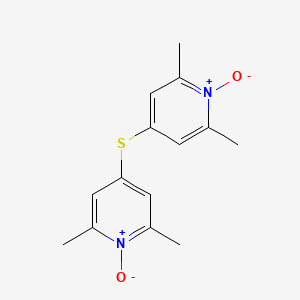
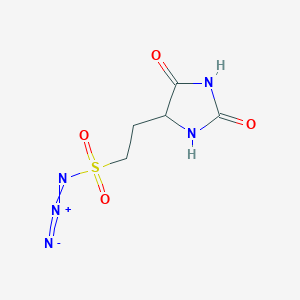
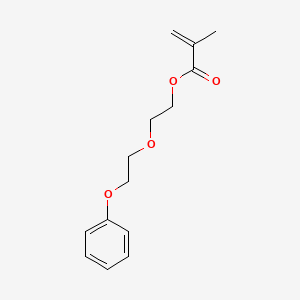
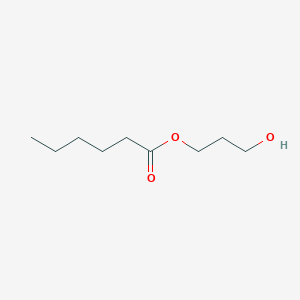
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)

